![molecular formula C16H12N4O3S B12527230 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one CAS No. 652154-76-2](/img/structure/B12527230.png)
4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound It features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-nitrobenzyl chloride with 6-phenyl-1,3,5-triazin-2(1H)-thione. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 4-{[(4-Aminophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals
Mécanisme D'action
The mechanism of action of 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with applications in materials science and medicinal chemistry.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A thiazole derivative with potent biological activities, including anticancer properties.
Uniqueness
4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one is unique due to its combination of a nitrophenyl group and a triazine ring, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
652154-76-2 |
|---|---|
Formule moléculaire |
C16H12N4O3S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C16H12N4O3S/c21-15-17-14(12-4-2-1-3-5-12)18-16(19-15)24-10-11-6-8-13(9-7-11)20(22)23/h1-9H,10H2,(H,17,18,19,21) |
Clé InChI |
SMCRPESXOPUABJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


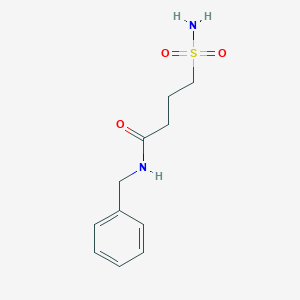
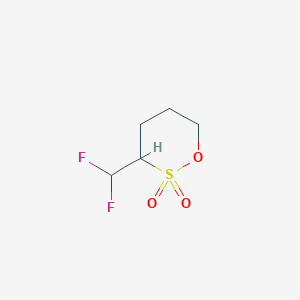
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
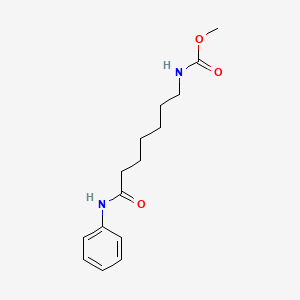
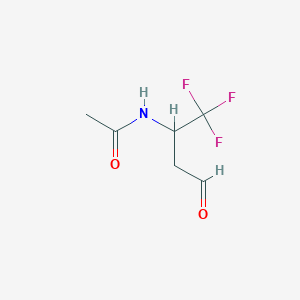
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
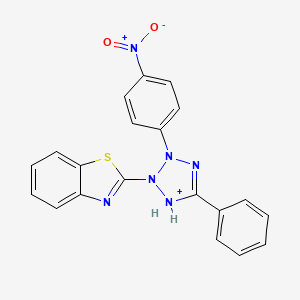
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
